molecular formula C11H11N3S B1483736 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2097964-69-5

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1483736
CAS RN: 2097964-69-5
M. Wt: 217.29 g/mol
InChI Key: KCOAANMSPUVRNY-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, also known as 2-ETP, is an organic compound composed of a thiophene ring and a pyrazole ring connected by a nitrile group. It is an important synthetic intermediate used in the synthesis of many complex organic compounds, such as pharmaceuticals and agrochemicals. 2-ETP is also used as a catalyst in organic synthesis, and has been studied extensively in terms of its structure and reactivity.

Scientific Research Applications

Antioxidant Potential

The antioxidant potential of thiophene derivatives is well-documented. The compound can be analyzed for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Each of these applications requires detailed research and experimentation to fully understand the potential of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile in scientific research and drug development . The compound’s multifaceted nature makes it a valuable subject for diverse fields within pharmaceutical and medicinal chemistry.

properties

IUPAC Name

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-9-8-10(11-4-3-7-15-11)13-14(9)6-5-12/h3-4,7-8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOAANMSPUVRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 3
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

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